molecular formula C25H38N5O11P B12568044 Ac-Tyr(PO3H2)-Val-Asn-Val-OH CAS No. 195138-93-3

Ac-Tyr(PO3H2)-Val-Asn-Val-OH

Cat. No.: B12568044
CAS No.: 195138-93-3
M. Wt: 615.6 g/mol
InChI Key: ZNNJXRRFTDMWFZ-QIJZPMMNSA-N
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Description

Ac-Tyr(PO3H2)-Val-Asn-Val-OH is a synthetic peptide that contains a phosphorylated tyrosine residue. This compound is of significant interest in biochemical research due to its potential role in signal transduction pathways and its ability to interact with specific protein domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Tyr(PO3H2)-Val-Asn-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The phosphorylated tyrosine residue is introduced using a protected phosphotyrosine derivative. The general steps include:

    Coupling: Amino acids are coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve solution-phase synthesis for larger quantities. This method can be more cost-effective and scalable, though it requires careful optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ac-Tyr(PO3H2)-Val-Asn-Val-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, potentially affecting the phosphorylated tyrosine residue.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: The phosphorylated tyrosine can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield reduced thiols.

Scientific Research Applications

Ac-Tyr(PO3H2)-Val-Asn-Val-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

    Biology: Investigates signal transduction pathways involving phosphorylated tyrosine residues.

    Medicine: Potential therapeutic applications in targeting specific protein interactions.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Ac-Tyr(PO3H2)-Val-Asn-Val-OH involves its interaction with specific protein domains, such as SH2 domains, which recognize phosphorylated tyrosine residues. This interaction can modulate signal transduction pathways by influencing protein-protein interactions and downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH: Another phosphorylated peptide that binds to SH2 domains.

    Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH TFA: A variant with trifluoroacetic acid, used as an inhibitor for src SH3-SH2 interactions.

Uniqueness

Ac-Tyr(PO3H2)-Val-Asn-Val-OH is unique due to its specific amino acid sequence, which may confer distinct binding properties and biological activities compared to other phosphorylated peptides. Its ability to interact with specific protein domains makes it a valuable tool in studying signal transduction and protein interactions.

Properties

CAS No.

195138-93-3

Molecular Formula

C25H38N5O11P

Molecular Weight

615.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H38N5O11P/c1-12(2)20(24(35)28-18(11-19(26)32)23(34)30-21(13(3)4)25(36)37)29-22(33)17(27-14(5)31)10-15-6-8-16(9-7-15)41-42(38,39)40/h6-9,12-13,17-18,20-21H,10-11H2,1-5H3,(H2,26,32)(H,27,31)(H,28,35)(H,29,33)(H,30,34)(H,36,37)(H2,38,39,40)/t17-,18-,20-,21-/m0/s1

InChI Key

ZNNJXRRFTDMWFZ-QIJZPMMNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C

Origin of Product

United States

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